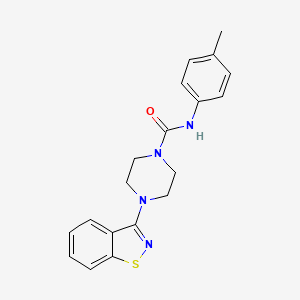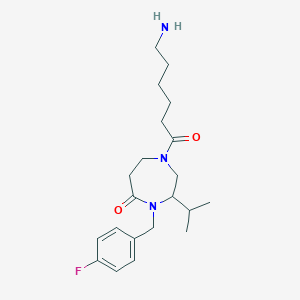
5-(1,4'-bipiperidin-3-yl)-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,4'-bipiperidin-3-yl)-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, commonly known as BPT, is a chemical compound with potential applications in scientific research. BPT is a triazolone derivative, and its unique chemical structure makes it an interesting target for synthesis and investigation. In
作用機序
The mechanism of action of BPT involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. Activation of the dopamine D3 receptor has been implicated in various physiological processes, including reward, motivation, and mood regulation. BPT has been shown to act as a partial agonist at the dopamine D3 receptor, which means that it can activate the receptor to a certain extent but not to the same degree as a full agonist such as dopamine itself.
Biochemical and Physiological Effects
BPT has been shown to have a range of biochemical and physiological effects, including modulation of dopamine signaling, modulation of glutamate signaling, and modulation of neuroinflammatory processes. BPT has also been shown to have anxiolytic and antidepressant-like effects in animal models, as mentioned previously.
実験室実験の利点と制限
One advantage of using BPT in lab experiments is its high affinity and selectivity for the dopamine D3 receptor, which allows for precise modulation of this receptor without affecting other dopamine receptors. However, one limitation of using BPT is its relatively low potency compared to other dopamine D3 receptor ligands, which may require higher concentrations of the compound to achieve the desired effect.
将来の方向性
There are several future directions for research on BPT, including the following:
1. Further investigation of the anxiolytic and antidepressant-like effects of BPT and its potential therapeutic applications in the treatment of anxiety and depression.
2. Exploration of the potential role of BPT in modulating dopamine signaling in the mesolimbic pathway and its implications for reward and motivation.
3. Investigation of the potential role of BPT in modulating glutamate signaling and its implications for various neurological and psychiatric disorders.
4. Development of more potent derivatives of BPT that can be used at lower concentrations and with greater efficacy.
5. Investigation of the potential role of BPT in modulating neuroinflammatory processes and its implications for various neurological and psychiatric disorders.
Conclusion
In conclusion, BPT is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. BPT has been shown to bind to the dopamine D3 receptor with high affinity and selectivity, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes. BPT has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety and depression. Further research is needed to fully explore the potential of BPT in scientific research and its implications for various neurological and psychiatric disorders.
合成法
The synthesis of BPT involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with 2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a suitable solvent such as dichloromethane or dimethylformamide (DMF) and is typically carried out under reflux conditions for several hours. The resulting product is then purified by column chromatography or recrystallization.
科学的研究の応用
BPT has potential applications in scientific research, particularly in the field of neuroscience. BPT has been shown to bind to the dopamine D3 receptor with high affinity and selectivity, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes. BPT has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety and depression.
特性
IUPAC Name |
2-methyl-4-phenyl-5-(1-piperidin-4-ylpiperidin-3-yl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-22-19(25)24(17-7-3-2-4-8-17)18(21-22)15-6-5-13-23(14-15)16-9-11-20-12-10-16/h2-4,7-8,15-16,20H,5-6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPPVOGLZXZHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C3CCNCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxybenzamide](/img/structure/B5308167.png)
![6-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5308174.png)
![3-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5308182.png)
![1-(3,4-dichlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5308192.png)
![N-{3-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5308221.png)

![[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5308236.png)

![N-cyclopropyl-1'-[(6-methylpyridin-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5308255.png)
![2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl]-4H-chromen-4-one](/img/structure/B5308262.png)
![2-oxo-N-phenyl-2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B5308263.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-ethoxybenzamide hydrochloride](/img/structure/B5308271.png)
![4-{4-[2-oxo-2-(1-piperidinyl)ethyl]-1-piperazinyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5308275.png)
![4-[2-(1-piperidinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5308277.png)